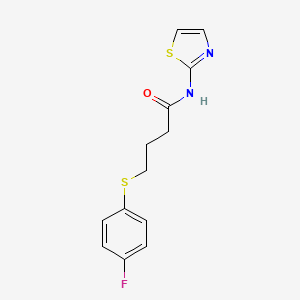
4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide” is an organic molecule that contains a thiazole ring, a fluorophenyl group, and a butanamide moiety. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . The fluorophenyl group is a common motif in medicinal chemistry, known to influence the potency, metabolic stability, and bioavailability of drugs . Butanamide is a simple carboxamide and can participate in hydrogen bonding, which can be important for biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a thiazole ring attached to a butanamide moiety, with a 4-fluorophenyl group attached via a sulfur atom. The fluorine atom in the fluorophenyl group is likely to influence the electronic properties of the molecule, and the sulfur atom may contribute to the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring is aromatic and relatively stable, but can be involved in electrophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic thiazole and phenyl rings would likely make the compound relatively high in molecular weight and moderately polar .科学的研究の応用
Synthesis and Structural Analysis
The compound "4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide" and its derivatives are often synthesized and characterized through various methods. For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized by reacting benzo[d]thiazol-2-amine with flurbiprofen, then characterized using spectral data like 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).
Molecular Transformation and Synthesis of Derivatives
The compound serves as a precursor or intermediate in synthesizing various molecular structures. For instance, 4-(1H-indol-3-yl)butanoic acid underwent sequential transformation in several phases, resulting in novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were confirmed structurally and showed potential as therapeutic agents due to their in vitro inhibitory potential against the urease enzyme (Nazir et al., 2018).
Antimicrobial and Antibacterial Properties
Some studies focus on the antimicrobial properties of the compound and its derivatives. For instance, compounds synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, compounds synthesized from 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Structural and Binding Analysis
Structural determination and binding analysis are also key research focuses. The synthesis of isostructural compounds with 4-fluorophenyl units was performed, and their structure was determined by single-crystal diffraction, demonstrating the importance of precise structural characterization in the development of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS2/c14-10-3-5-11(6-4-10)18-8-1-2-12(17)16-13-15-7-9-19-13/h3-7,9H,1-2,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXHCRUWGMMTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2635132.png)

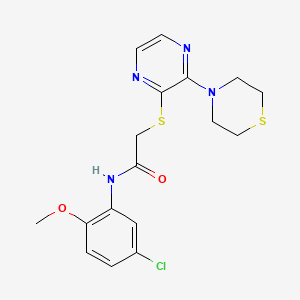
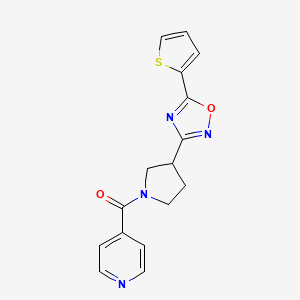
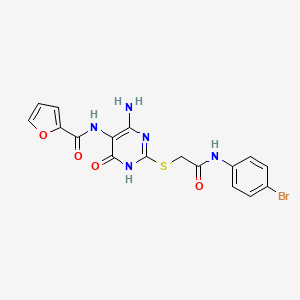
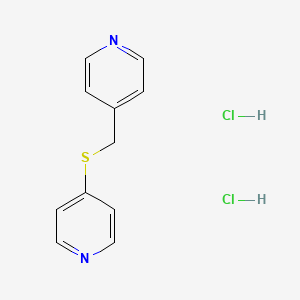
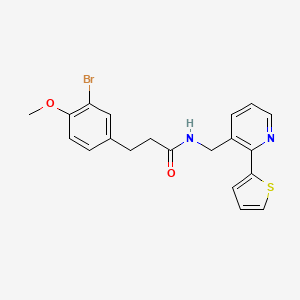

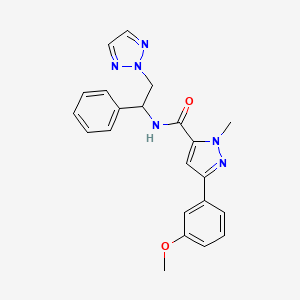
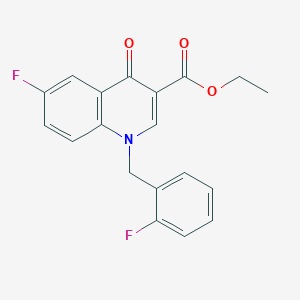
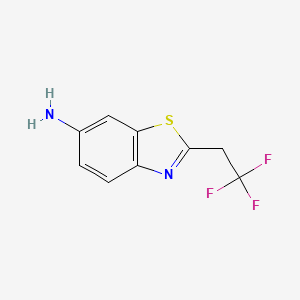
![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)